trans-1-Propen-1-ylboronic acid

Descripción general

Descripción

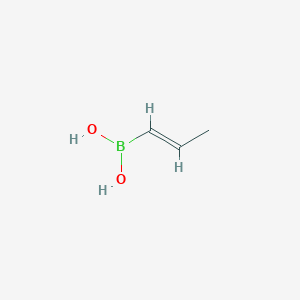

Trans-1-Propen-1-ylboronic acid is a useful research compound. Its molecular formula is C3H7BO2 and its molecular weight is 85.9. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Trans-1-Propen-1-ylboronic acid, also known as (E)-Prop-1-en-1-ylboronic acid, is primarily used as a reactant in various chemical reactions . The primary targets of this compound are the molecules it reacts with in these chemical processes. For instance, it is used in Palladium-phosphine-catalyzed Suzuki-Miyaura coupling reactions and Cu (II)-mediated Ullmann-type coupling .

Mode of Action

The mode of action of this compound involves its interaction with other molecules in chemical reactions. In Suzuki-Miyaura coupling reactions, for example, this compound reacts with an organohalide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond .

Biochemical Pathways

This compound is involved in the biochemical pathways of the chemical reactions it participates in. The exact pathways and their downstream effects depend on the specific reactions. For instance, in Suzuki-Miyaura coupling reactions, the product of the reaction can be a key intermediate in the synthesis of various organic compounds .

Result of Action

The result of the action of this compound is the formation of new chemical compounds through its participation in chemical reactions. The exact molecular and cellular effects depend on the specific reactions and the compounds produced .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored at a temperature of 2-8°C . The presence of a suitable catalyst and base is also crucial for its action in Suzuki-Miyaura coupling reactions .

Análisis Bioquímico

Biochemical Properties

Trans-1-Propen-1-ylboronic acid is often used to construct carbon-carbon bonds and carbon-oxygen bonds in chemical reactions . It can be used to synthesize organic compounds containing aromatic groups

Molecular Mechanism

The molecular mechanism of this compound involves its role in the Suzuki-Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst

Temporal Effects in Laboratory Settings

This compound is relatively stable under normal laboratory conditions

Actividad Biológica

Trans-1-propen-1-ylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry and biological applications. Its structural features allow it to participate in various chemical reactions, particularly those involving carbon-carbon bond formation, which is crucial in drug development. This article explores the biological activities of this compound, focusing on its mechanisms of action, applications in drug synthesis, and potential therapeutic uses.

This compound (CAS Number: 7547-97-9) is characterized by its boron atom bonded to a propenyl group, which facilitates its reactivity in various coupling reactions. It is primarily utilized as a reagent in:

- Suzuki-Miyaura Coupling : A method for forming biaryl compounds, which are prevalent in pharmaceuticals.

- Ullmann Coupling : Useful for synthesizing aryl amines and ethers.

The compound can be synthesized through several methods, including palladium-catalyzed reactions and other coupling techniques that enhance its utility in organic synthesis .

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and modulate biological pathways. Key mechanisms include:

- Enzyme Inhibition : Boronic acids are known to inhibit proteasomes and other enzymes critical for cellular function. For example, they can block the activity of leucyl-tRNA synthetase, leading to disrupted protein synthesis .

- Antimicrobial Properties : Research indicates that boronic acids can exhibit antimicrobial effects by inhibiting bacterial β-lactamase and other resistance mechanisms .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Anticancer Activity : In vitro studies have shown that boronic acids can induce apoptosis in cancer cells through proteasome inhibition. This mechanism has been linked to their ability to interfere with the degradation of pro-apoptotic factors .

- Anti-inflammatory Effects : Compounds derived from this compound have been investigated for their role as DP2 receptor antagonists, showing promise in treating allergic inflammatory diseases .

- Cyanobacterial Growth Inhibition : A study demonstrated that certain boronic acids significantly suppressed the growth of cyanobacteria at specific concentrations, indicating potential applications in controlling harmful algal blooms .

Data Tables

Aplicaciones Científicas De Investigación

Key Applications

-

Palladium-Catalyzed Reactions

- Suzuki-Miyaura Coupling : trans-1-Propen-1-ylboronic acid serves as a reactant in palladium-phosphine-catalyzed Suzuki-Miyaura coupling reactions. This process is crucial for the formation of biaryl compounds, which are important in pharmaceuticals and materials science .

- Sonogashira Coupling : It is also utilized in palladium-catalyzed Sonogashira cross-coupling reactions, facilitating the synthesis of alkynes from aryl halides and terminal alkynes .

- Ullmann-Type Coupling

-

Synthesis of Bioactive Compounds

- Alkynylphenoxyacetic Acids : It is used to prepare alkynylphenoxyacetic acids that act as DP2 receptor antagonists, which are explored for treating allergic inflammatory diseases .

- Tetrahydrobenzothiophenes : The compound is involved in synthesizing tetrahydrobenzothiophenes, which serve as conformationally restricted enol-mimic inhibitors of type II dehydroquinase .

- Fluorescent Probes

- Stereospecific Dienes Formation

Case Study 1: Synthesis of Alkynylphenoxyacetic Acids

A study demonstrated the successful synthesis of alkynylphenoxyacetic acids using this compound through a Suzuki reaction. The resulting compounds exhibited significant antagonistic activity against DP2 receptors, indicating their potential therapeutic application in managing allergic responses .

Case Study 2: Development of Tetrahydrobenzothiophenes

Research highlighted the synthesis of tetrahydrobenzothiophenes via Paal-Knorr synthesis involving this compound. These compounds were shown to inhibit type II dehydroquinase effectively, showcasing their relevance in drug development aimed at metabolic disorders .

Summary Table of Applications

| Application Type | Description |

|---|---|

| Palladium-Catalyzed Reactions | Involved in Suzuki-Miyaura and Sonogashira coupling reactions for biaryl and alkyne synthesis. |

| Ullmann-Type Coupling | Facilitates carbon-carbon bond formation between aryl and vinyl halides using Cu(II) catalysts. |

| Bioactive Compound Synthesis | Used to synthesize alkynylphenoxyacetic acids and tetrahydrobenzothiophenes with therapeutic potential. |

| Fluorescent Probes | Acts as a probe for detecting metal ions in analytical applications. |

| Stereospecific Dienes Formation | Generates stereospecific dienes via nickel-catalyzed coupling with alkynes and enones. |

Propiedades

IUPAC Name |

[(E)-prop-1-enyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMCZKMIOZYAHS-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7547-97-9 | |

| Record name | trans-1-Propen-1-yl-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.